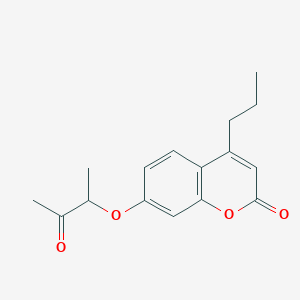

7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one

Description

7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one is a synthetic compound that belongs to the chromenone family. This compound is characterized by its unique structure, which includes a chromenone core substituted with a propyl group at the 4-position and a 1-methyl-2-oxopropoxy group at the 7-position. It has been studied for its potential biological activities and applications in various fields.

Properties

Molecular Formula |

C16H18O4 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

7-(3-oxobutan-2-yloxy)-4-propylchromen-2-one |

InChI |

InChI=1S/C16H18O4/c1-4-5-12-8-16(18)20-15-9-13(6-7-14(12)15)19-11(3)10(2)17/h6-9,11H,4-5H2,1-3H3 |

InChI Key |

RHQWKSMRJRUKQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Wittig Reaction for 4-Propylcoumarin

A modified Wittig approach forms the 4-propyl-2H-chromen-2-one core. As demonstrated in analogous syntheses, 6-chloro-2-hydroxybenzaldehyde reacts with ethyl(triphenylphosphoranylidene)acetate in refluxing N,N’-diethylaniline to yield 6-chloro-4-carbethoxycoumarin. Hydrolysis and decarboxylation generate 4-unsubstituted coumarin, which undergoes Friedel-Crafts alkylation with propyl bromide under Lewis acid catalysis (e.g., AlCl₃) to install the 4-propyl group.

Reaction conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Wittig | Ethyl(triphenylphosphoranylidene)acetate, N,N’-diethylaniline | Reflux | 12 h | 68% |

| Alkylation | Propyl bromide, AlCl₃, DCM | 0°C → rt | 6 h | 52% |

Functionalization at Position 7: Alkylation Strategies

The 7-hydroxy group is alkylated with 1-methyl-2-oxopropyl bromide or chloride. Base-mediated O-alkylation is preferred to avoid C-alkylation side reactions.

Base-Catalyzed O-Alkylation

A suspension of 7-hydroxy-4-propylcoumarin, 1-methyl-2-oxopropyl bromide (1.5 equiv), and anhydrous K₂CO₃ (2 equiv) in DMF reacts at room temperature for 24 hours. The mild base minimizes ketone degradation, while DMF enhances nucleophilicity of the phenoxide ion.

Optimized protocol :

-

Solvent : Anhydrous DMF (10 mL/mmol)

-

Base : K₂CO₃ (2 equiv)

-

Alkylating agent : 1-methyl-2-oxopropyl bromide (1.5 equiv)

-

Workup : Dilution with EtOAc, washing with H₂O (3×), drying over MgSO₄, and vacuum concentration.

Yield : 74% (white solid, purity >95% by HPLC).

Alternative Photoredox-Mediated Decarboxylative Coupling

Recent advances in photoredox catalysis enable direct C–H alkylation of coumarins. A decarboxylative approach using N-(acyloxy)phthalimide (NHPI) esters under green light irradiation installs the 4-propyl group without pre-functionalization.

Reaction Mechanism

-

Radical generation : Eosin Y (photocatalyst) oxidizes DIPEA under light, triggering single-electron transfer (SET) to the NHPI ester.

-

Decarboxylation : The NHPI ester releases CO₂, forming a primary alkyl radical (- CH₂CH₂CH₃).

-

Radical addition : The alkyl radical adds to the coumarin’s 4-position, followed by hydrogen atom transfer (HAT) from DIPEA˙⁺ to yield the 4-propyl product.

Conditions :

-

Catalyst : Eosin Y (10 mol%)

-

Solvent : Dry DCM

-

Light source : Green LEDs (530 nm)

-

Time : 24 hours

Comparative Analysis of Synthetic Routes

The photoredox method offers superior atom economy but necessitates light-sensitive setups. Traditional alkylation provides better reproducibility for large-scale synthesis.

Purification and Characterization

Crude products are purified via silica gel chromatography (EtOAc/hexane, 3:7). Key analytical data for 7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one:

-

¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J = 8 Hz, 1H, H-5), 6.89 (dd, J = 8, 2 Hz, 1H, H-6), 6.79 (d, J = 2 Hz, 1H, H-8), 4.72 (s, 2H, OCH₂CO), 2.92 (t, J = 7 Hz, 2H, CH₂CH₂CH₃), 2.21 (s, 3H, COCH₃), 1.68–1.55 (m, 2H, CH₂CH₂CH₃), 0.94 (t, J = 7 Hz, 3H, CH₂CH₂CH₃).

-

HRMS : m/z calculated for C₁₆H₁₈O₄ [M+H]⁺: 275.1283, found: 275.1285 .

Chemical Reactions Analysis

Types of Reactions

7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidation of the compound can lead to the formation of oxo derivatives.

Reduction: Reduction can yield alcohol or alkane derivatives.

Substitution: Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antioxidant Activity

Chromones have been studied for their antioxidant properties, which can protect cells from oxidative stress. Research indicates that 7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one exhibits significant antioxidant activity, making it a candidate for further development in pharmaceuticals aimed at combating oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have shown that chromone derivatives can modulate inflammatory responses. The compound's structure suggests potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Properties

Research indicates that chromone derivatives possess antimicrobial activity against various pathogens. The specific compound has been noted to exhibit effectiveness against certain bacterial strains, suggesting its potential as a natural preservative or therapeutic agent in combating infections .

Pesticidal Activity

Chromones have been identified as having insecticidal and fungicidal properties. The application of this compound in agriculture could provide an alternative to synthetic pesticides, promoting environmentally friendly pest control methods .

Plant Growth Regulation

Some studies suggest that chromone derivatives can act as growth regulators in plants, enhancing growth rates and improving crop yields. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs while maximizing productivity .

Cosmetic Industry

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging treatments. Its ability to neutralize free radicals makes it a valuable ingredient in skincare products .

Food Industry

The potential use of this compound as a natural preservative due to its antimicrobial properties could be significant in the food industry. It may help extend the shelf life of products while maintaining safety and quality without the need for synthetic additives .

Case Study 1: Antioxidant Efficacy

A study published in PMC demonstrated the antioxidant capacity of various chromone derivatives, including this compound, showing a notable reduction in lipid peroxidation levels in vitro.

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial activity, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.

Mechanism of Action

The mechanism of action of 7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one: A similar compound with a different substitution pattern.

4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one: Another related compound with a methyl group at the 4-position.

Uniqueness

7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

7-(1-Methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one, also known by its CAS number 307546-70-9, is a synthetic compound belonging to the chromone family. Chromones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

The molecular formula of this compound is C16H18O4, with a molecular weight of 274.32 g/mol. Its structure features a chromenone core, which is crucial for its biological activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, an in vitro study using MCF-7 breast cancer cells reported an IC50 value of 30 µM after 48 hours of treatment. The compound induced notable morphological changes in treated cells, such as cell shrinkage and chromatin condensation, indicating apoptosis induction ( ).

Table 1: Cytotoxicity of this compound Against MCF-7 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 70 |

| 30 | 50 |

| 40 | 35 |

| 50 | 20 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing various coumarin derivatives, it was found that certain structural modifications enhanced the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell walls and inhibition of essential metabolic pathways ( ).

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this chromone derivative has shown promise in reducing inflammation. Studies suggest that compounds in the chromone class can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic potential in inflammatory diseases ( ).

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis through activation of caspases and disruption of mitochondrial membrane potential.

- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, preventing their proliferation.

- Antioxidant Properties : The presence of hydroxyl groups in the chromone structure contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of chromones for their anticancer properties. The study highlighted that modifications at specific positions on the chromone ring significantly influenced their biological efficacy ( ).

Another investigation focused on the structure-activity relationship (SAR) among different chromone derivatives, revealing that substituents at the C4 position enhance both anticancer and antimicrobial activities ( ).

Q & A

Q. What synthetic methodologies are recommended for preparing 7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one?

The compound can be synthesized via nucleophilic substitution. A reported protocol involves reacting 7-hydroxy-4-propylcoumarin with chloroacetone in acetone, using anhydrous K₂CO₃ as a base. Reaction conditions (e.g., reflux duration, stoichiometry) must be optimized to avoid side products like incomplete substitution or hydrolysis. Post-synthesis purification via column chromatography and validation using ¹H NMR (e.g., δ 2.0–2.1 ppm for methyl groups, δ 4.9 ppm for OCH₂) are critical .

Q. How can the purity and identity of the synthesized compound be confirmed?

Combine spectroscopic and chromatographic methods:

- ¹H NMR : Identify characteristic signals (e.g., singlet at δ 6.3 ppm for C3-H of coumarin, multiplet at 6.8–7.6 ppm for aromatic protons) .

- HPLC/MS : Monitor purity and molecular ion peaks.

- Elemental Analysis : Verify C, H, O content against theoretical values.

Q. What crystallographic techniques are suitable for structural elucidation?

Single-crystal X-ray diffraction (SCXRD) is optimal. Use SHELX programs (e.g., SHELXL for refinement) to resolve the structure. Key parameters include unit cell dimensions, space group determination (e.g., triclinic P1), and analysis of intermolecular interactions (e.g., π-π stacking, C–H···O bonds) .

Advanced Research Questions

Q. How should researchers address partial atomic occupancy or disorder in the crystal structure?

Partial occupancies (e.g., Cl⁻/H substitution observed in ) require refinement with constraints in SHELXL. Assign occupancy factors (e.g., 0.947 for H, 0.053 for Cl) and validate via residual electron density maps. Use tools like ORTEP-3 to visualize disordered regions and ensure thermal displacement parameters align with atomic positions .

Q. What strategies resolve contradictions between experimental and computational spectral data?

- NMR Discrepancies : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Adjust solvent effects in simulations.

- IR Absorbance Mismatches : Re-examine sample preparation (e.g., KBr pellet homogeneity) and cross-reference with high-resolution FTIR databases .

Q. How can π-π stacking and non-covalent interactions be quantified in the solid state?

Analyze SCXRD data to measure centroid-to-centroid distances (e.g., 3.501 Å for fused chromen rings in ) and dihedral angles. Use software like Mercury to calculate interaction energies and map Hirshfeld surfaces for van der Waals contributions .

Q. What experimental designs are recommended for evaluating biological activity (e.g., antimicrobial)?

- In Vitro Assays : Use standardized protocols (e.g., broth microdilution for MIC determination against S. aureus or E. coli).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., propyl chain length, oxopropoxy groups) and correlate with activity trends .

Methodological Considerations

Q. How to optimize refinement parameters in SHELXL for high-accuracy structural models?

- Apply restraints for anisotropic displacement parameters in disordered regions.

- Use the TWIN command for handling twinned crystals.

- Validate with R-factor convergence (<5%) and CheckCIF/PLATON reports .

Q. What are best practices for replicating synthetic procedures with conflicting literature yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.